molecular formula C24H18O2 B8498424 3,9-dimethylpentacene-5,7(12H,14H)-dione CAS No. 503603-70-1

3,9-dimethylpentacene-5,7(12H,14H)-dione

Cat. No. B8498424
M. Wt: 338.4 g/mol
InChI Key: IRJWSOBFZXRYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974877B2

Procedure details

To 14.1 grams of 4,6-bis(4-methylbenzyl)isophthalic acid was added 75 mL of trifluoroacetic acid followed by 48 grams of trifluoromethanesulfonic acid. After stirring for 3 days at room temperature, the mixture was poured over 200 g of ice, and the resulting solid was collected by filtration. The solid was washed with 400 mL of saturated aqueous sodium bicarbonate solution, followed by 1100 mL of water until the filtrate was neutral to pH paper. The solid was washed with heptane and dried to give 3,9-dimethylpentacene-5,7(12H,14H)-dione.
Name
4,6-bis(4-methylbenzyl)isophthalic acid
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][C:7]2[CH:15]=[C:14]([CH2:16][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)[C:10]([C:11](O)=[O:12])=[CH:9][C:8]=2[C:24]([OH:26])=O)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.FC(F)(F)S(O)(=O)=O>>[CH3:23][C:20]1[CH:21]=[CH:22][C:17]2[CH2:16][C:14]3[C:10]([C:11](=[O:12])[C:18]=2[CH:19]=1)=[CH:9][C:8]1[C:24](=[O:26])[C:27]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:28]=2)[CH2:6][C:7]=1[CH:15]=3

Inputs

Step One
Name
4,6-bis(4-methylbenzyl)isophthalic acid
Quantity
14.1 g
Type
reactant
Smiles
CC1=CC=C(CC2=C(C=C(C(=O)O)C(=C2)CC2=CC=C(C=C2)C)C(=O)O)C=C1
Name
Quantity
75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with 400 mL of saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The solid was washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC=1C=CC=2CC3=CC=4CC5=CC=C(C=C5C(C4C=C3C(C2C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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